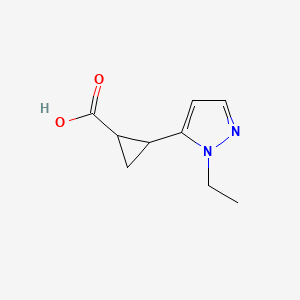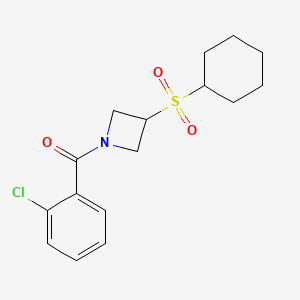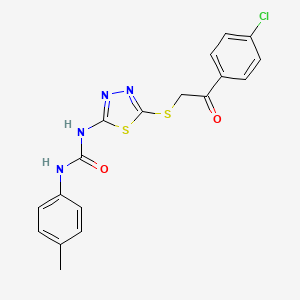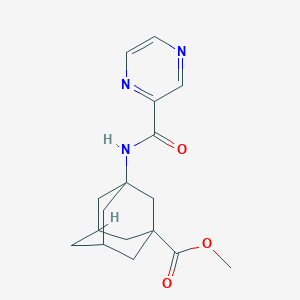![molecular formula C8H10F3N3O3 B2844749 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid CAS No. 2247206-57-9](/img/structure/B2844749.png)
2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid, also known as TFMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. TFMPA is a derivative of pyrazole and has been synthesized through various methods.
作用機序
2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid acts as a selective antagonist of GABA(B) receptors by binding to the receptor and preventing the activation of the receptor by the neurotransmitter GABA. This results in the inhibition of the activity of the receptor, which can lead to the depolarization of neurons and the release of neurotransmitters. 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid also inhibits the activity of the potassium channel, which can lead to the depolarization of neurons and the release of neurotransmitters.
Biochemical and Physiological Effects:
2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has been found to have various biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has also been found to increase the release of dopamine in the striatum, which is involved in reward and motivation. 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has also been found to decrease the release of serotonin in the dorsal raphe nucleus, which is involved in mood regulation.
実験室実験の利点と制限
2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has various advantages and limitations for lab experiments. It has been found to be a selective antagonist of GABA(B) receptors, which makes it a useful tool for studying the role of these receptors in the brain. 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has also been found to have a long half-life in the brain, which allows for prolonged effects. However, 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has also been found to have off-target effects on other receptors, which can complicate the interpretation of results.
将来の方向性
There are various future directions for research involving 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid. One direction is to study the effects of 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid on different brain regions and neurotransmitter systems. Another direction is to study the effects of 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid on behavior and cognition. Additionally, the development of more selective GABA(B) receptor antagonists could lead to a better understanding of the role of these receptors in the brain.
合成法
2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid can be synthesized through various methods, including the reaction of 2,2,2-trifluoroethoxymethyl pyrazole-4-carbaldehyde with glycine in the presence of sodium triacetoxyborohydride. Another method involves the reaction of 2,2,2-trifluoroethoxymethyl pyrazole-4-carbaldehyde with hydrazine hydrate, followed by the reaction with chloroacetic acid. Both methods result in the formation of 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid.
科学的研究の応用
2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has been studied for its potential applications in the field of pharmacology. It has been found to act as a selective antagonist of GABA(B) receptors, which are involved in the regulation of neurotransmitters in the brain. 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has also been found to inhibit the activity of the potassium channel, which can lead to the depolarization of neurons and the release of neurotransmitters.
特性
IUPAC Name |
2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O3/c9-8(10,11)4-17-5-14-3-6(1-13-14)12-2-7(15)16/h1,3,12H,2,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGIQROFPJODJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1COCC(F)(F)F)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-methyl 2-(5,6-dimethoxy-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2844674.png)


![N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide](/img/structure/B2844678.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2844679.png)



![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2844686.png)

